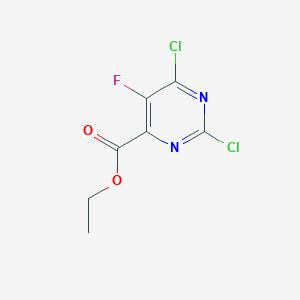

Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FN2O2/c1-2-14-6(13)4-3(10)5(8)12-7(9)11-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLKLHFBCYZMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC(=N1)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Preparation of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate experimental protocol

An In-depth Technical Guide to the Synthesis of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the laboratory-scale synthesis of this compound. The procedure outlined is synthesized from established principles in heterocyclic chemistry and analogies to published methods for structurally related compounds. This document is intended for researchers, scientists, and professionals in drug development who possess a foundational understanding of synthetic organic chemistry.

Introduction and Significance

This compound is a key intermediate in the synthesis of various biologically active molecules. The pyrimidine core, particularly when substituted with halogens, is a prevalent scaffold in medicinal chemistry. The presence of chlorine atoms at the 2 and 6 positions provides reactive sites for nucleophilic substitution, allowing for the introduction of diverse functionalities. The fluorine atom at the 5-position can significantly modulate the electronic properties and metabolic stability of the final compounds, a common strategy in modern drug design. This guide offers a plausible and detailed synthetic route to this valuable building block.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence starting from more readily available precursors. The proposed pathway involves the construction of the pyrimidine ring, followed by halogenation and esterification.

Diagram of the Proposed Synthetic Pathway:

An In-depth Technical Guide to the Starting Materials for Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Introduction: The Strategic Importance of a Core Moiety

Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in contemporary drug discovery and medicinal chemistry. Its strategic importance lies in its role as a versatile synthetic intermediate for the construction of a wide array of pharmacologically active molecules. The pyrimidine scaffold is a cornerstone in the architecture of numerous therapeutic agents, and the specific substitution pattern of this molecule—featuring two reactive chlorine atoms, a fluorine atom, and an ester group—offers multiple handles for synthetic manipulation. This guide provides an in-depth analysis of the primary synthetic routes to this key intermediate, focusing on the selection of starting materials and the underlying chemical logic that governs these transformations. The content is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to access this valuable building block.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to understanding the synthesis of any complex molecule is to deconstruct it into simpler, more readily available precursors. This retrosynthetic analysis reveals the key bond disconnections and strategic considerations for a forward synthesis.

Caption: Retrosynthetic analysis of the target compound.

This analysis suggests a primary strategy centered on the construction of the pyrimidine ring through a cyclocondensation reaction, followed by chlorination. The critical choice of starting materials revolves around introducing the fluorine atom and the carboxylate group at the correct positions on the acyclic precursors.

Primary Synthetic Pathway: From Fluorinated Acyclic Precursors

The most prevalent and logical approach to synthesizing this compound involves building the core pyrimidine ring from acyclic starting materials. This method offers flexibility and control over the substitution pattern. The general strategy involves the condensation of a fluorinated β-ketoester with an amidine, followed by a robust chlorination step.

Core Starting Materials

The success of this pathway hinges on the selection and preparation of two key types of starting materials:

-

A Fluorinated 1,3-Dicarbonyl Synthon: This component provides the C4, C5, and C6 atoms of the pyrimidine ring, along with the fluorine and ester functionalities. The most common precursor is diethyl 2-fluoro-3-oxosuccinate or a similar derivative.

-

An Amidine or Amidine Equivalent: This provides the N1, C2, and N3 atoms of the pyrimidine ring. Urea is a widely used, cost-effective choice.

Synthetic Workflow

The transformation from these basic starting materials to the final product can be visualized as a two-stage process: cyclocondensation to form the pyrimidine ring, followed by chlorination to install the reactive chloro groups.

Caption: Two-stage synthesis from acyclic precursors.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-fluoro-2,6-dihydroxy-pyrimidine-4-carboxylate

This protocol describes the foundational cyclocondensation reaction. The mechanism involves the initial reaction of urea with one of the carbonyl groups of the β-ketoester, followed by intramolecular cyclization and dehydration to form the stable pyrimidine ring.

Materials:

-

Diethyl 2-fluoro-3-oxosuccinate

-

Urea

-

Sodium metal

-

Absolute Ethanol

Procedure:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the freshly prepared sodium ethoxide solution, add urea and stir until it is fully dissolved.

-

Cool the mixture in an ice bath and add diethyl 2-fluoro-3-oxosuccinate dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Cool the reaction mixture and carefully acidify with a concentrated acid (e.g., HCl) to a pH of approximately 3-4.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield Ethyl 5-fluoro-2,6-dihydroxy-pyrimidine-4-carboxylate.

Protocol 2: Synthesis of this compound

This step converts the stable dihydroxy pyrimidine intermediate into the highly reactive dichloro derivative. Phosphorus oxychloride (POCl₃) is the standard reagent for this type of transformation.[1][2] The reaction is often facilitated by the addition of a tertiary amine base which can assist in the formation of a more reactive intermediate.

Materials:

-

Ethyl 5-fluoro-2,6-dihydroxy-pyrimidine-4-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

A tertiary amine base (e.g., N,N-dimethylaniline or triethylamine)

Procedure:

-

In a flask equipped with a reflux condenser and under an inert atmosphere, create a slurry of Ethyl 5-fluoro-2,6-dihydroxy-pyrimidine-4-carboxylate in an excess of phosphorus oxychloride.

-

Slowly add the tertiary amine base to the mixture. An exotherm may be observed.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 8-12 hours.

-

The reaction progress can be monitored by HPLC or TLC.

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto crushed ice. Caution: This step is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the final product.

Data Summary and Comparison

| Parameter | Stage 1: Cyclocondensation | Stage 2: Chlorination |

| Key Reagents | Sodium Ethoxide, Urea | POCl₃, N,N-Dimethylaniline |

| Typical Yield | 75-85% | 80-90% |

| Reaction Time | 4-6 hours | 8-12 hours |

| Key Challenge | Ensuring anhydrous conditions | Handling of corrosive POCl₃ and exothermic quench |

Alternative Synthetic Considerations

While the de novo synthesis from acyclic precursors is the most common, other routes exist, often starting from more complex, pre-functionalized pyrimidines.

Route B: Functionalization of a Pre-existing Pyrimidine Ring

This strategy would involve starting with a compound like 2,4,6-trichloro-5-fluoropyrimidine and selectively introducing the carboxylate group. This approach is often less favored due to challenges in regioselectivity and the harsh conditions required for C-C bond formation on an electron-deficient ring.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through standard analytical techniques.

-

Reaction Monitoring: TLC and HPLC are essential for tracking the consumption of starting materials and the formation of products at each stage. This ensures that reactions are driven to completion and minimizes the formation of impurities.

-

Product Characterization: The identity and purity of the intermediate and final products must be confirmed by:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and substitution pattern.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Melting Point: As a preliminary indicator of purity.

-

By adhering to these analytical checkpoints, a researcher can proceed with confidence at each step of the synthesis.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental principles of heterocyclic chemistry. The most reliable and scalable approach begins with readily available acyclic precursors, namely a fluorinated β-ketoester and urea. This method, while involving a powerful chlorination step that requires careful handling, provides a robust and efficient pathway to a key building block for modern drug discovery. By understanding the causality behind the experimental choices and implementing rigorous in-process controls, researchers can confidently and safely produce this valuable intermediate for their synthetic campaigns.

References

-

Radi, M., Schenone, S., & Botta, M. (2009). Recent highlights in the synthesis of highly functionalized pyrimidines. Organic & Biomolecular Chemistry, 7(14), 2841-2847. [Link]

-

Tolba, M. S., Kamal, A. M., & El-Nassan, H. B. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(2), 121-142. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]

-

Gonçalves, V., et al. (2014). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate. [Link]

-

Zhang, J., et al. (2013). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Advanced Materials Research, 634-638, 1145-1148. [Link]

Sources

An In-depth Technical Guide to Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of a vast array of therapeutic agents. Its inherent electronic properties and versatile substitution patterns make it a privileged structure in drug design. This guide focuses on a specific, highly functionalized derivative: Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate. As a senior application scientist, my objective is to provide not just a compilation of data, but a cohesive narrative that elucidates the chemical personality of this molecule. We will explore its synthesis, reactivity, and spectral characteristics, not as isolated facts, but as interconnected properties that inform its potential as a valuable building block in the synthesis of novel chemical entities. This document is designed to empower researchers to leverage the unique chemical attributes of this compound in their drug discovery and development endeavors.

Introduction to a Versatile Pyrimidine Building Block

This compound (CAS No. 1266238-63-4) is a polysubstituted pyrimidine derivative that holds significant potential as an intermediate in pharmaceutical synthesis.[1] The pyrimidine core is a fundamental component of nucleobases and is prevalent in a wide range of biologically active compounds, including antiviral and anticancer agents.[2] The specific combination of substituents on this particular molecule—two chloro groups, a fluoro group, and an ethyl carboxylate moiety—renders it a highly versatile precursor for further chemical modifications.

The chloro substituents at the 2 and 6 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a variety of functional groups. The fluorine atom at the 5-position can modulate the electronic properties of the ring and influence biological activity, while the ethyl carboxylate at the 4-position provides a handle for further derivatization, such as amidation or reduction. This multifaceted reactivity makes it a valuable tool for constructing complex molecular architectures in the pursuit of new drug candidates.[3]

Physicochemical and Spectral Properties

While extensive experimental data for this specific compound is not widely published, we can infer its key properties based on its structure and data from closely related analogs.

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 1266238-63-4 | [1] |

| Molecular Formula | C₇H₅Cl₂FN₂O₂ | [1] |

| Molecular Weight | 239.03 g/mol | Calculated |

| Exact Mass | 237.971 u | [1] |

| Appearance | Likely a solid at room temperature | Based on similar chlorinated pyrimidines[3] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | General properties of similar organic esters |

| Polar Surface Area (PSA) | 52.08 Ų | [1] |

| XLogP3 | 2.0992 | [1] |

Predicted Spectral Characteristics

A thorough understanding of a molecule's spectral fingerprint is crucial for reaction monitoring and structural confirmation. Below are the predicted key features for this compound.

2.1.1. 1H NMR Spectroscopy

The 1H NMR spectrum is expected to be relatively simple, showing signals corresponding to the ethyl group.

-

Ethyl Ester Protons:

-

A quartet at approximately δ 4.2-4.5 ppm (2H, -OCH₂ CH₃). The downfield shift is due to the deshielding effect of the adjacent oxygen atom.

-

A triplet at approximately δ 1.2-1.5 ppm (3H, -OCH₂CH₃ ).

-

2.1.2. 13C NMR Spectroscopy

The 13C NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbon: δ 160-165 ppm (C=O of the ester).

-

Pyrimidine Ring Carbons: The chemical shifts of the pyrimidine ring carbons will be significantly influenced by the halogen substituents. The carbon bearing the fluorine atom will show a large C-F coupling constant.

-

C2 & C6 (bearing Cl): ~160-170 ppm

-

C4 (bearing the ester): ~110-120 ppm

-

C5 (bearing F): ~140-150 ppm (doublet, ¹JCF)

-

-

Ethyl Ester Carbons:

-

-O CH₂CH₃: ~δ 60-65 ppm

-

-OCH₂CH₃ : ~δ 13-15 ppm

-

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.[4]

-

C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

-

C-F Stretch: A strong band in the 1000-1400 cm⁻¹ region.

-

C=N and C=C Stretch (Pyrimidine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H Stretch (Ethyl Group): Bands in the 2850-3000 cm⁻¹ region.

2.1.4. Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the isotopic distribution of the two chlorine atoms (M, M+2, M+4).

-

Fragmentation: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OEt, M-45) and the loss of ethylene via McLafferty rearrangement.[5] Fragmentation of the pyrimidine ring may also be observed.[6]

Synthesis and Reactivity

A plausible synthetic route to this compound can be conceptualized based on established pyrimidine chemistry.

Proposed Synthesis Pathway

A likely synthetic approach involves the construction of the pyrimidine ring followed by functional group manipulations. A common method for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound with an amidine.[7]

Figure 1: Proposed synthetic pathway for this compound.

Causality behind the experimental choices:

-

Condensation: The reaction between diethyl 2-fluoro-3-oxosuccinate and formamidine is a classic approach to form the pyrimidine ring. The 1,3-dicarbonyl moiety of the succinate provides the C4, C5, and C6 atoms of the pyrimidine, while formamidine provides the N1, C2, and N3 atoms. This cyclization is typically base-catalyzed.

-

Chlorination: The resulting dihydroxypyrimidine is then subjected to chlorination. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for converting hydroxypyrimidines to their corresponding chloropyrimidines.[8] This step is crucial for activating the 2 and 6 positions for subsequent nucleophilic substitution reactions.

Reactivity Profile: A Hub for Nucleophilic Aromatic Substitution

The key to the utility of this compound lies in its reactivity, which is dominated by nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, a fluoro group, and an ethyl carboxylate group makes the ring electron-deficient and thus highly susceptible to attack by nucleophiles.

Figure 2: General reactivity of this compound in SNAr reactions.

Key considerations for reactivity:

-

Regioselectivity: The two chlorine atoms at the 2 and 6 positions are both potential sites for substitution. The regioselectivity of the first substitution will depend on the nature of the nucleophile and the reaction conditions. Generally, the C6 position is slightly more activated due to the para-relationship with the N1 nitrogen, but the electronic effect of the C4-ester and C5-fluoro group will also play a significant role.

-

Sequential Substitution: It is often possible to perform sequential substitutions with different nucleophiles by carefully controlling the stoichiometry and reaction conditions. This allows for the synthesis of a diverse range of derivatives from a single starting material.

-

Nucleophile Scope: A wide variety of nucleophiles can be employed, including amines, thiols, and alkoxides, leading to the corresponding amino-, thio-, and alkoxy-substituted pyrimidines.

Applications in Drug Discovery and Development

Substituted pyrimidines are integral to a multitude of approved drugs and clinical candidates. The structural features of this compound make it an attractive starting material for the synthesis of compounds targeting various biological pathways.

-

Kinase Inhibitors: The pyrimidine core is a common scaffold in kinase inhibitors, where it can mimic the adenine of ATP and form key hydrogen bonds in the kinase active site. The dichlorinated nature of the title compound allows for the introduction of different substituents at the 2 and 6 positions to optimize binding affinity and selectivity.[3]

-

Antiviral and Anticancer Agents: Many antiviral and anticancer drugs are nucleoside analogs, where a modified pyrimidine base is attached to a sugar moiety. This compound could serve as a precursor for novel nucleoside analogs.[9]

-

Other Therapeutic Areas: The versatility of pyrimidine chemistry allows for its application in a broad range of therapeutic areas, including CNS disorders, cardiovascular diseases, and inflammatory conditions.[2]

Safety and Handling

Based on the safety data for structurally related compounds like 2,4-dichloro-5-fluoropyrimidine, this compound should be handled with care.

-

Hazards: It is likely to be harmful if swallowed and may cause skin and eye irritation or burns.[10]

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in medicinal chemistry and drug discovery. Its polysubstituted nature provides multiple handles for chemical modification, enabling the synthesis of diverse libraries of compounds for biological screening. While detailed experimental data for this specific molecule is not yet abundant in the public domain, its chemical properties can be reliably predicted based on the well-established chemistry of pyrimidines. This guide provides a foundational understanding of its synthesis, reactivity, and potential applications, empowering researchers to unlock its full potential in the development of next-generation therapeutics.

References

- CN101445485B - Method for producing 4, 6-dichloro-5-fluoropyrimidine compound - Google Patents. (n.d.).

-

1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10 - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry - API Manufacturer-ZCPC. (2025, December 18). Retrieved January 20, 2026, from [Link]

-

Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

- US20060014952A1 - Method for producing 4,6-dichloro-5-fluoropyrimidine - Google Patents. (n.d.).

-

Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Retrieved January 20, 2026, from [Link]

-

Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - NIH. (2022, July 22). Retrieved January 20, 2026, from [Link]

-

Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound - Eureka | Patsnap. (n.d.). Retrieved January 20, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 20, 2026, from [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (n.d.). Retrieved January 20, 2026, from [Link]

-

Pyrimidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

-

FTIR for Lot QC of Polymers Case Study | Jordi Labs. (n.d.). Retrieved January 20, 2026, from [Link]

-

Chemical shifts. (n.d.). Retrieved January 20, 2026, from [Link]

- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents. (n.d.).

-

Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (n.d.). Retrieved January 20, 2026, from [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

-

Recent Progress in Fourier Transform Infrared (FTIR) Spectroscopy Study of Compositional, Structural and Physical Attributes of Developmental Cotton Fibers - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

process for the preparation of voriconazole - Justia Patents. (2011, December 22). Retrieved January 20, 2026, from [Link]

-

How to Read and Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Retrieved January 20, 2026, from [Link]

-

The Chemistry Behind 2,6-Dichloropurine: Synthesis and Applications. (2026, January 6). Retrieved January 20, 2026, from [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds - Spectroscopy Europe. (n.d.). Retrieved January 20, 2026, from [Link]

-

Safe and efficient handling of chlorinated solvents | IPI Global. (n.d.). Retrieved January 20, 2026, from [Link]

-

1HNMR δ values for - The Royal Society of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. (2019, April 1). Retrieved January 20, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved January 20, 2026, from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved January 20, 2026, from [Link]

-

FTIR spectral peak values and functional groups obtained from ethanol extract of P. juliflora pods - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry-ZCPC [en.zcpc.net]

- 4. article.sapub.org [article.sapub.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. jordilabs.com [jordilabs.com]

- 8. US20060014952A1 - Method for producing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate (CAS 1266238-63-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. Its unique arrangement of reactive sites—two chlorine atoms, a fluorine atom, and an ethyl ester group on a pyrimidine core—makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, chemical properties, and applications, with a particular focus on its role as a key intermediate in the development of targeted therapeutics. The strategic placement of its functional groups allows for selective modifications, offering a gateway to a diverse range of novel compounds with potential pharmacological activities.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in a laboratory setting. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| CAS Number | 1266238-63-4 | [1] |

| Molecular Formula | C₇H₅Cl₂FN₂O₂ | [1] |

| Molecular Weight | 239.03 g/mol | [2] |

| Appearance | Expected to be a solid | General chemical knowledge |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF | Inferred from synthesis protocols[1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. A key synthetic route has been disclosed in the patent literature, highlighting its preparation from a dihydroxy pyrimidine precursor.[1]

Synthetic Protocol

A detailed, step-by-step methodology for the synthesis is outlined below, based on procedures described in patent documents.[1]

Step 1: Chlorination of Ethyl 5-fluoro-2,6-dihydroxypyrimidine-4-carboxylate

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a reflux condenser and a magnetic stirrer is charged with ethyl 5-fluoro-2,6-dihydroxypyrimidine-4-carboxylate (1.0 eq).

-

Reagent Addition: An excess of phosphorus oxychloride (POCl₃) is added to the starting material, acting as both the chlorinating agent and the solvent. N,N-Diethylaniline is then added as a catalyst.[1]

-

Reaction Conditions: The reaction mixture is heated to 100°C and maintained at this temperature for approximately 4 hours with continuous stirring.[1]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and cautiously poured into ice water to quench the excess POCl₃. The aqueous layer is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography to afford this compound as a yellow oil.[2]

Causality in Experimental Choices

The choice of phosphorus oxychloride is critical as it is a powerful chlorinating agent capable of converting the hydroxyl groups of the pyrimidine ring into chlorine atoms. The use of N,N-diethylaniline as a catalyst facilitates the reaction, likely by activating the hydroxyl groups and neutralizing the HCl generated during the reaction. The elevated temperature is necessary to overcome the activation energy of the chlorination reaction. A careful aqueous work-up is essential to safely decompose the highly reactive POCl₃ and to separate the product from inorganic byproducts.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the presence of two electrophilic carbon atoms at the 2- and 6-positions of the pyrimidine ring, which are activated by the electron-withdrawing nature of the nitrogen atoms and the halogen substituents. The chlorine atoms are excellent leaving groups, making them susceptible to nucleophilic aromatic substitution (SNAr) reactions.

The differential reactivity of the two chlorine atoms can potentially be exploited for selective functionalization. The C2 and C6 positions are electronically distinct, and their reactivity can be influenced by the nature of the attacking nucleophile and the reaction conditions. This selective reactivity is a cornerstone of its utility in building complex molecules.

Furthermore, the ethyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, adding another layer of synthetic versatility. The fluorine atom at the 5-position is generally less reactive towards nucleophilic substitution but significantly influences the electronic properties of the pyrimidine ring.

A key application of this compound's reactivity is in metal-mediated cross-coupling reactions. It can be arylated using boronic esters in the presence of a suitable palladium catalyst, demonstrating its utility in forming carbon-carbon bonds.[3]

Applications in Drug Discovery

The primary application of this compound is as a pivotal intermediate in the synthesis of Janus kinase (JAK) inhibitors.[1][2] JAK inhibitors are a class of targeted therapies used in the treatment of various autoimmune diseases and certain cancers.[4][5][6]

The pyrimidine core of this molecule serves as a scaffold onto which various substituents can be introduced to modulate the pharmacological properties of the final compound. The synthesis of these inhibitors often involves the sequential displacement of the chlorine atoms with different nucleophiles, allowing for the construction of a diverse library of potential drug candidates.

Workflow for the Synthesis of a JAK Inhibitor Intermediate

The following workflow illustrates the use of this compound in the synthesis of a key intermediate for a JAK inhibitor.[7]

Caption: Synthetic workflow for a key JAK inhibitor intermediate.

In this reaction, the more reactive chlorine at the 6-position is displaced by the amino group of 5-methyl-1H-pyrazol-3-amine. This selective substitution is a crucial step in building the complex structure of the final active pharmaceutical ingredient.

Analytical Characterization

While specific, publicly available spectra for this compound are limited, its structure allows for the prediction of its spectral characteristics.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm). A singlet for the pyrimidine proton is not expected due to full substitution. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine ring (with C-F and C-Cl couplings), and the carbons of the ethyl group. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight (239.03 g/mol ), with a characteristic isotopic pattern due to the two chlorine atoms. |

| Infrared (IR) | Characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C=N and C=C stretching of the pyrimidine ring, and C-Cl and C-F bonds. |

Characterization of reaction products involving this intermediate is routinely performed using mass spectrometry and ¹H-NMR spectroscopy.[1][7]

Safety and Handling

As a chlorinated and fluorinated organic compound, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous compounds suggest that it should be treated as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in modern synthetic and medicinal chemistry. Its well-defined reactivity and strategic placement of functional groups make it an ideal starting material for the construction of complex, biologically active molecules, most notably as a key intermediate in the synthesis of JAK inhibitors. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its importance for researchers and professionals in the field of drug discovery and development.

References

- Functionalized pyrimidine compounds with their pharmacological potential. (n.d.).

- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.

- CA3074034A1 - Pyrimidine compound as jak kinase inhibitor - Google Patents. (n.d.).

- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.).

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). International Journal of Pharmaceutical Sciences and Research, 15(7), 1000-1010.

- US11155549B2 - Ester and carbonate pyrimidine compounds as JAK kinase inhibitors - Google Patents. (n.d.).

- EP4526293A1 - Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same - Google Patents. (n.d.).

- Organic Chemistry - 3ASenrise. (n.d.). 3ASenrise.

- CN111247142A - 作为jak激酶抑制剂的嘧啶化合物 - Google Patents. (n.d.).

- 1246632-82-5|Ethyl 5-fluoropyrimidine-4-carboxyl

- (12) STANDARD PATENT (11) Application No. AU 2018354370 B2 (19) AUSTRALIAN PATENT OFFICE - Googleapis.com. (2019, May 2). Googleapis.com.

Sources

- 1. CA3074034A1 - Pyrimidine compound as jak kinase inhibitor - Google Patents [patents.google.com]

- 2. US11155549B2 - Ester and carbonate pyrimidine compounds as JAK kinase inhibitors - Google Patents [patents.google.com]

- 3. EP4526293A1 - Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic data of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive yet robust characterization. It is designed for researchers, scientists, and drug development professionals, offering detailed methodologies for data acquisition, in-depth interpretation of predicted spectra (¹H NMR, ¹³C NMR, IR, and MS), and an integrated approach to structural verification. The causality behind experimental choices and spectral interpretation is emphasized to provide field-proven insights.

Introduction and Molecular Overview

This compound (C₇H₅Cl₂FN₂O₂) is a highly functionalized pyrimidine derivative. The pyrimidine core is a cornerstone of numerous biologically active molecules, including nucleobases. The strategic placement of two chloro substituents, a fluoro group, and an ethyl carboxylate moiety makes this compound a versatile precursor for introducing diverse functionalities through nucleophilic substitution reactions. Accurate structural confirmation is paramount for its use in complex synthetic pathways. Spectroscopic analysis provides the definitive fingerprint for verifying its identity, purity, and stability. This guide outlines the expected spectroscopic characteristics and the workflow for their empirical validation.

Caption: Molecular structure of this compound.

Spectroscopic Data Acquisition: A Methodological Workflow

The reliable characterization of a novel or synthesized compound requires a multi-technique approach. Each method provides complementary information, culminating in a self-validating system for structural elucidation.

Experimental Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while DMSO-d₆ is used for less soluble compounds.[1]

-

¹H NMR Acquisition : Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition : On the same instrument, acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans are typically required. A wider spectral window (0-200 ppm) is used.

-

-

Infrared (IR) Spectroscopy :

-

Sample Preparation : For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press it into a transparent pellet.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

-

Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.[2]

-

-

Mass Spectrometry (MS) :

-

Sample Introduction and Ionization : Introduce a dilute solution of the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique suitable for identifying the molecular ion.

-

Data Acquisition : Acquire the spectrum using a quadrupole or time-of-flight (TOF) analyzer to obtain high-resolution mass data.

-

Caption: Integrated workflow for spectroscopic structural validation.

Predicted Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing only two signals corresponding to the ethyl ester group. The pyrimidine ring itself contains no protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~ 4.5 | Quartet (q) | ~ 7.1 | 2H | -OCH₂CH₃ | The methylene protons are adjacent to an oxygen atom, causing a significant downfield shift.[3][4] They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). |

| ~ 1.4 | Triplet (t) | ~ 7.1 | 3H | -OCH₂CH₃ | The terminal methyl protons are in a standard aliphatic environment. They are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).[3][5] |

Expert Insight: The exact chemical shift of the methylene quartet can be influenced by the electronic nature of the pyrimidine ring. The electron-withdrawing character of the ring and its substituents will deshield these protons, pushing them further downfield compared to a simple aliphatic ester.[6]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show all 7 unique carbon environments. The chemical shifts are heavily influenced by the electronegative N, Cl, and F atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 162 | C=O | The ester carbonyl carbon is characteristically found in this downfield region.[7] |

| ~ 160 (d) | C2 or C6 | Carbons bonded to both nitrogen and chlorine are significantly deshielded. A doublet may be observed due to coupling with fluorine. |

| ~ 158 (d) | C4 | This carbon is attached to two ring nitrogens and the carboxyl group, leading to a strong downfield shift. Coupling to the adjacent fluorine atom is expected. |

| ~ 155 (d) | C6 or C2 | Similar environment to the other C-Cl carbon. |

| ~ 140 (d, J~250 Hz) | C5 | The carbon directly bonded to fluorine will show a very large one-bond coupling constant (¹JCF) and a significant downfield shift. |

| ~ 63 | -OCH₂CH₃ | The methylene carbon is deshielded by the adjacent oxygen atom.[3] |

| ~ 14 | -OCH₂CH₃ | The terminal methyl carbon appears in the typical upfield aliphatic region.[7] |

Expert Insight: Assigning the specific C2 and C6 peaks, as well as C4, would require advanced 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation), which would show correlations between the ethyl protons and the C4 and C=O carbons. The chemical shifts of pyrimidine carbons are highly sensitive to substituent effects.[8]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions from the carbonyl group and various vibrations within the heterocyclic ring.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1740 | Strong | C=O stretch (ester) |

| ~ 1550-1600 | Medium-Strong | C=N and C=C ring stretching |

| ~ 1250 | Strong | C-O stretch (ester) |

| ~ 1100-1200 | Strong | C-F stretch |

| ~ 700-800 | Medium-Strong | C-Cl stretch |

Rationale: The C=O stretch of an ester is one of the most characteristic and intense bands in an IR spectrum.[3][9] The aromatic C=N and C=C stretching vibrations of the pyrimidine ring typically appear in the 1600-1450 cm⁻¹ region.[10][11] The C-F and C-Cl stretching vibrations are also strong and appear in the fingerprint region.[9]

Mass Spectrometry (MS)

The mass spectrum under Electron Ionization (EI) will provide the molecular weight and key structural information through its fragmentation pattern.

-

Molecular Formula : C₇H₅Cl₂FN₂O₂

-

Molecular Weight : 253.98 g/mol (for ³⁵Cl isotopes)

| Predicted m/z | Relative Intensity | Fragment Identity | Fragmentation Pathway |

| 254 / 256 / 258 | High | [M]⁺ | Molecular Ion |

| 209 / 211 / 213 | High | [M - OCH₂CH₃]⁺ | α-cleavage, loss of the ethoxy radical, a very common pathway for esters. |

| 181 / 183 / 185 | Medium | [M - OCH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the acylium ion. |

| 219 / 221 | Medium | [M - Cl]⁺ | Loss of a chlorine radical. |

Expert Insight: The most telling feature will be the isotopic pattern of the molecular ion ([M]⁺). Due to the presence of two chlorine atoms, a characteristic cluster of peaks will be observed. The ratio of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1, arising from the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%). This pattern is definitive proof of the presence of two chlorine atoms in the molecule.[12]

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Integrated Spectroscopic Analysis and Conclusion

The structural confirmation of this compound is achieved by the convergence of all spectroscopic data.

-

Mass Spectrometry establishes the correct molecular formula and weight, with the isotopic pattern confirming the presence of two chlorine atoms.

-

IR Spectroscopy confirms the presence of key functional groups: the ester (C=O and C-O) and the halogenated pyrimidine ring (C=N, C-Cl, C-F).

-

¹³C NMR Spectroscopy verifies the carbon skeleton, showing 7 distinct carbon environments, including the carbonyl and the highly deshielded ring carbons.

-

¹H NMR Spectroscopy confirms the presence and structure of the ethyl group and, crucially, the absence of any protons on the pyrimidine ring.

Together, these techniques provide a self-validating and unambiguous dataset to confirm the identity and purity of the target molecule, which is essential for its application in rigorous scientific research and development.

References

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Preprints.org. Retrieved from [Link]

-

Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 15-20. Retrieved from [Link]

-

Ghasemi, F., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 284. Retrieved from [Link]

-

Singh, P., & Garg, S. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available at SSRN 4782012. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, January 6). 108 Problem Solving Predicting NMR Spectra of Molecule. YouTube. Retrieved from [Link]

-

Stroganov, O. V., et al. (2022). Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics. Journal of Chemical Theory and Computation, 18(1), 351-360. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Vibrational Spectroscopy, 41(1), 99-111. Retrieved from [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Krygowski, T. M., & Anulewicz, R. (1999). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 4(1), 1-13. Retrieved from [Link]

-

1 H NMR spectrum of 100% ethyl acetate, neat. (n.d.). ResearchGate. Retrieved from [Link]

-

Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR: Novice Level, Spectrum 17. Retrieved from [Link]

-

13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. (n.d.). ResearchGate. Retrieved from [Link]

-

Allery Chemistry. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. YouTube. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4930. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Dinica, R. M., et al. (2010). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. Revue Roumaine de Chimie, 55(11-12), 923-926. Retrieved from [Link]

-

Isac, A., et al. (2021). Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. Polycyclic Aromatic Compounds, 1-19. Retrieved from [Link]

-

Liu, X. G., et al. (2004). Ethyl 5-(2,6-dichlorophenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 60(3), o464-o465. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. hnl17_sln.html [ursula.chem.yale.edu]

- 8. mdpi.com [mdpi.com]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. researchgate.net [researchgate.net]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. m.youtube.com [m.youtube.com]

Introduction: The Significance of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

This guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental NMR principles with insights derived from analogous chemical structures to offer a comprehensive interpretation of the expected ¹H, ¹³C, and ¹⁹F NMR spectra.

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, and the specific substitution pattern of this compound—featuring two chloro groups, a fluorine atom, and an ethyl carboxylate moiety—offers multiple points for synthetic modification. Accurate structural elucidation is paramount for its application, and NMR spectroscopy stands as the most powerful tool for unambiguous characterization in solution. This guide will provide a detailed, predicted analysis of its NMR data, offering a foundational understanding for researchers working with this or structurally related molecules.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, showing signals corresponding solely to the ethyl ester group. The pyrimidine ring itself bears no protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₂CH₃ | ~ 4.4 - 4.6 | Quartet (q) | ~ 7.1 |

| -OCH₂CH₃ | ~ 1.3 - 1.5 | Triplet (t) | ~ 7.1 |

Rationale for ¹H NMR Predictions

-

Ethyl Ester Protons: The methylene (-OCH₂-) and methyl (-CH₃) protons of the ethyl group will exhibit characteristic splitting patterns. The methylene protons are adjacent to the three methyl protons and will thus appear as a quartet (n+1 = 3+1 = 4).[1] Conversely, the methyl protons are adjacent to the two methylene protons and will appear as a triplet (n+1 = 2+1 = 3).[1]

-

Chemical Shift of -OCH₂CH₃: The methylene protons are directly attached to an oxygen atom, which is electron-withdrawing, causing a significant downfield shift. In typical ethyl esters, this quartet appears in the range of 3.7-4.1 ppm.[2] However, the highly electron-deficient nature of the dichlorofluoropyrimidine ring is expected to further deshield these protons, pushing their chemical shift further downfield, likely into the 4.4 - 4.6 ppm range.

-

Chemical Shift of -OCH₂CH₃: The methyl protons are further from the electronegative influences and will appear more upfield. A typical range for the methyl triplet of an ethyl ester is 0.7-1.2 ppm.[1] The electron-withdrawing effect of the pyrimidine ring will have a minor, but present, deshielding effect, hence the prediction of a slightly more downfield range of 1.3 - 1.5 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C=O | ~ 160 - 165 | Small (⁴JCF ~ 1-3 Hz) |

| C2 | ~ 158 - 162 | Present (²JCF) |

| C6 | ~ 158 - 162 | Present (²JCF) |

| C5 | ~ 145 - 155 | Large (¹JCF ~ 240-260 Hz) |

| C4 | ~ 120 - 125 | Present (³JCF) |

| -OCH₂CH₃ | ~ 62 - 64 | Absent |

| -OCH₂CH₃ | ~ 13 - 15 | Absent |

Rationale for ¹³C NMR Predictions

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be significantly downfield, typically in the 165-180 ppm range for esters.[3] However, conjugation and the electronic effects of the pyrimidine ring will influence this. A slightly more shielded position around 160-165 ppm is predicted. A small four-bond coupling to fluorine (⁴JCF) may be observable.

-

Pyrimidine Ring Carbons (C2, C4, C5, C6):

-

C2 and C6: These carbons are attached to chlorine atoms and nitrogen atoms, leading to a downfield shift. Their chemical shifts are predicted to be in a similar range, around 158-162 ppm. They will exhibit two-bond coupling to the fluorine atom (²JCF).

-

C5: This carbon is directly bonded to the highly electronegative fluorine atom, which will cause it to be significantly deshielded and exhibit a large one-bond C-F coupling constant (¹JCF), typically in the range of 240-260 Hz. Its chemical shift is predicted to be in the 145-155 ppm range.

-

C4: This carbon, attached to the ester group, will also be in the aromatic/heteroaromatic region, predicted around 120-125 ppm. It will show a smaller three-bond coupling to fluorine (³JCF).

-

-

Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon, being attached to oxygen, will be more deshielded (~62-64 ppm) than the terminal methyl carbon (~13-15 ppm), consistent with typical values for ethyl esters.[4][5]

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to be the simplest, showing a single signal for the fluorine atom at C5.

Table 3: Predicted ¹⁹F NMR Chemical Shift

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C5-F | ~ -110 to -130 | Singlet (or very fine multiplet) |

Rationale for ¹⁹F NMR Predictions

-

Chemical Shift: The chemical shift of fluorine is highly sensitive to its electronic environment.[6][7] For fluorinated pyrimidines and other aromatic systems, the chemical shifts can vary widely. Based on data for similar fluorinated heterocycles, a chemical shift in the range of -110 to -130 ppm (relative to CFCl₃) is a reasonable prediction.

-

Multiplicity: In a proton-decoupled ¹⁹F NMR spectrum, the fluorine signal would be a singlet. In a coupled spectrum, long-range couplings to the protons of the ethyl group are unlikely to be resolved. There will be coupling to the adjacent ¹³C nuclei, but these will appear as low-intensity satellites. Therefore, the primary signal is expected to be a singlet or a very finely split multiplet.

Visualizing the Molecular Structure and NMR Correlations

Diagrams are essential for visualizing the relationships between the molecular structure and the NMR data.

Caption: Numbering scheme for this compound.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental protocol is recommended.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Tune and match the ¹H, ¹³C, and ¹⁹F probes to the sample.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Use a 30° pulse angle to allow for a shorter relaxation delay.

-

Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a standard pulse program with proton decoupling (e.g., zgpg30).

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).

-

Process the data similarly to the ¹H spectrum and reference the CDCl₃ signal to 77.16 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F spectrum. Proton decoupling is recommended to simplify the spectrum.

-

Set the spectral width to an appropriate range for fluorinated aromatic compounds (e.g., -80 to -180 ppm).

-

Use a sufficient number of scans for a good signal-to-noise ratio (e.g., 64-128).

-

Process the data and reference the spectrum using an appropriate standard (e.g., external CFCl₃ at 0.00 ppm).

-

Conclusion

References

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

-

Cosimi, E., Trapp, N., Ebert, M.-O., & Wennemers, H. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications, 55(10), 1339-1342. [Link]

-

Coupling of Protons with Fluorine Page. (2007). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Esters. (n.d.). UCLA. Retrieved January 20, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

- FLOURINE COUPLING CONSTANTS. (1976). Progress in NMR Spectroscopy, 10, 83-756.

- Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobi. (1965).

-

1 H NMR spectrum of 100% ethyl acetate, neat. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

29.10 ¹³C NMR Spectroscopy. (n.d.). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

CSD Solution #13. (n.d.). University of Calgary. Retrieved January 20, 2026, from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). UCSB. Retrieved January 20, 2026, from [Link]

-

2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]

-

hnl17_sln.html. (n.d.). Michigan State University. Retrieved January 20, 2026, from [Link]

-

NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. (2024, March 20). YouTube. Retrieved January 20, 2026, from [Link]

-

Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. (n.d.). Doc Brown's Chemistry. Retrieved January 20, 2026, from [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

a guide to 13c nmr chemical shift values. (2015). Compound Interest. Retrieved January 20, 2026, from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Ethyl 2,4-dichloropyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Why do carboxylic acid esters have larger NMR chemical shift than carbonates? (2025, January 9). ResearchGate. Retrieved January 20, 2026, from [Link]

-

19Flourine NMR. (n.d.). University of Ottawa. Retrieved January 20, 2026, from [Link]

-

Carbon-fluorine spin coupling constants. (2017, January 25). Reddit. Retrieved January 20, 2026, from [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

2,4-Dichloro-5-fluoropyrimidine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Cas 51940-64-8,ethyl 2,4-dichloropyrimidine-5-carboxylate. (n.d.). lookchem. Retrieved January 20, 2026, from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. compoundchem.com [compoundchem.com]

- 4. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Infrared Spectroscopic Analysis of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

This technical guide provides a comprehensive overview of the principles and methodologies for obtaining and interpreting the infrared (IR) spectrum of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation and quality control of complex organic molecules.

Part 1: Introduction to this compound and the Role of IR Spectroscopy

This compound is a halogenated pyrimidine derivative with the chemical formula C₇H₅Cl₂FN₂O₂ and a molecular weight of 239.03 g/mol [1][2]. Its structure, featuring a pyrimidine ring substituted with two chlorine atoms, a fluorine atom, and an ethyl carboxylate group, makes it a valuable intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals[3]. The precise arrangement of these functional groups is critical to its reactivity and the properties of the resulting products.

Infrared spectroscopy is a powerful analytical technique for the characterization of such molecules. It is based on the principle that molecules vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations[2][4]. This absorption results in a unique spectral "fingerprint" that provides detailed information about the functional groups present in the molecule and its overall structure. For a complex molecule like this compound, IR spectroscopy serves as a rapid and non-destructive method to confirm its identity, assess its purity, and investigate intermolecular interactions.

Part 2: The Principles of FTIR Spectroscopy and Predicted Vibrational Modes

Modern infrared spectroscopy is predominantly performed using Fourier-Transform Infrared (FTIR) spectrometers. An FTIR instrument utilizes a Michelson interferometer to modulate the infrared radiation from a broadband source[5][6][7]. The modulated beam passes through the sample, and the resulting interferogram (a plot of intensity versus optical path difference) is detected. A mathematical operation known as a Fourier transform is then applied to the interferogram to generate the final infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹)[4][5].

The vibrational modes of this compound can be predicted by considering its constituent functional groups: the pyrimidine ring, the ethyl ester, and the halogen substituents.

-

Pyrimidine Ring Vibrations: The pyrimidine ring will exhibit a series of characteristic stretching and bending vibrations. These include C-N and C=C stretching modes within the heterocyclic ring. The substitution pattern and the electronic effects of the halogens will influence the precise frequencies of these vibrations[8][9][10].

-

Ethyl Ester Group Vibrations: The ethyl ester group will give rise to some of the most prominent peaks in the spectrum. The C=O (carbonyl) stretching vibration is expected to be a very strong and sharp band. Aromatic esters typically show this absorption in the range of 1730-1715 cm⁻¹[11]. Additionally, two distinct C-O stretching vibrations are anticipated: one for the C-O bond between the carbonyl carbon and the ester oxygen, and another for the O-C bond of the ethyl group.

-

Halogen Vibrations: The C-Cl and C-F bonds will also have characteristic stretching vibrations. C-Cl stretching absorptions are typically found in the 800-600 cm⁻¹ region and can be strong[12]. C-F stretching vibrations are known to be strong and usually appear in the 1400-1000 cm⁻¹ range[12].

-

C-H Vibrations: The ethyl group will exhibit characteristic sp³ C-H stretching and bending vibrations. The aromatic C-H bond on the pyrimidine ring, if present, would show stretching at higher wavenumbers than the aliphatic C-H bonds.

Part 3: Experimental Protocol for Acquiring the IR Spectrum

The acquisition of a high-quality IR spectrum of this compound, which is a solid at room temperature, requires careful sample preparation. The choice of method depends on the available equipment and the desired spectral quality.

Method 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a widely used technique that requires minimal sample preparation[13][14][15][16][17].

Protocol:

-

Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is meticulously cleaned with a suitable solvent (e.g., isopropanol or acetone) and allowed to dry completely.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

-

Spectrum Acquisition: Collect the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, carefully remove the sample and clean the ATR crystal as described in step 1.

Method 2: Potassium Bromide (KBr) Pellet Method

This traditional transmission method can yield high-quality spectra if performed correctly.

Protocol:

-

Grinding: Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and thoroughly mix with the sample.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Method 3: Thin Solid Film Method

This method is suitable if the compound is soluble in a volatile solvent[18].

Protocol:

-

Dissolution: Dissolve a small amount of the sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in which it is soluble.

-

Film Casting: Place a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the solid sample.

-

Analysis: Mount the salt plate in the spectrometer's sample holder and acquire the spectrum.

Part 4: Detailed Interpretation of the IR Spectrum

The following table summarizes the predicted characteristic IR absorption bands for this compound based on its structure and data from spectroscopic correlation tables[12][19][20][21][22].

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Pyrimidine Ring | Weak to Medium |

| 2980 - 2850 | C-H Stretch | Ethyl Group (-CH₂, -CH₃) | Medium |

| 1730 - 1715 | C=O Stretch | Aromatic Ester | Strong, Sharp |

| 1600 - 1450 | C=C and C=N Stretch | Pyrimidine Ring | Medium to Strong |

| 1470 - 1450 | C-H Bend (Scissoring) | -CH₂- | Medium |

| 1390 - 1370 | C-H Bend (Rocking) | -CH₃ | Medium |

| 1400 - 1000 | C-F Stretch | Aryl Fluoride | Strong |

| 1300 - 1200 | C-O Stretch | Ester (C-O-C) | Strong |

| 1150 - 1050 | C-O Stretch | Ester (O-C-C) | Strong |

| 800 - 600 | C-Cl Stretch | Aryl Chloride | Strong |

Key Spectral Features to Note:

-

The Carbonyl (C=O) Peak: This will likely be the most intense and easily identifiable peak in the spectrum, appearing in the 1730-1715 cm⁻¹ region, characteristic of an aromatic ester[11]. Its sharp nature is indicative of a well-defined vibrational mode.

-

The "Fingerprint" Region (below 1500 cm⁻¹): This region will be complex due to the multitude of bending vibrations and skeletal vibrations of the entire molecule. The strong absorptions from the C-F and C-Cl bonds will be prominent here. The unique pattern in this region is highly specific to the molecule and can be used for definitive identification by comparison with a reference spectrum.

-

Pyrimidine Ring Vibrations: A series of sharp to medium intensity bands between 1600 cm⁻¹ and 1450 cm⁻¹ will be indicative of the pyrimidine ring's C=C and C=N stretching modes. The exact positions will be influenced by the electron-withdrawing effects of the halogen and carboxylate substituents.

Part 5: Challenges and Troubleshooting

-

Moisture Contamination: KBr is hygroscopic and can absorb water from the atmosphere, leading to broad O-H stretching bands around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹. It is crucial to use dry KBr and prepare pellets quickly. ATR is less susceptible to this issue.

-

Poor Sample-Crystal Contact (ATR): Insufficient pressure can lead to a weak and distorted spectrum. Ensure the pressure clamp is applied firmly and evenly.

-

Scattering Effects (KBr Pellets): If the sample is not ground finely enough, it can scatter the infrared beam, resulting in a sloping baseline and distorted peak shapes (Christiansen effect).

-

Solvent Peaks (Thin Film): If the solvent is not fully evaporated in the thin film method, its characteristic peaks will appear in the spectrum, potentially obscuring sample peaks.

Part 6: Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR analysis.

References

- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids.

- Wikipedia. (2023, October 29). Infrared spectroscopy correlation table.

- Moye, A. L., & Cochran Jr., T. A. (1971). Simplified infrared functional group correlation chart.

- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.

- Alichem. (n.d.). This compound.

- Echemi. (n.d.). This compound.

- Herrebout, W. A., van der Veken, B. J., & Shriver, D. F. (2010). Effects of hydrogen bonding on vibrational normal modes of pyrimidine. The Journal of Physical Chemistry A, 114(25), 6803–6810.

- Missouri University of Science and Technology. (n.d.). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine.

- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.

- ResearchGate. (n.d.). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine.

- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.

- Chem-Impex. (n.d.). Ethyl 2,4-Dichloropyrimidine-5-carboxylate.